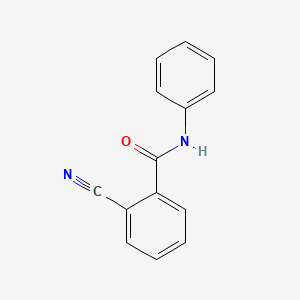
2-Cyano-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyano-N-phenylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyano group (-CN) and a phenyl group attached to the benzamide structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-N-phenylbenzamide typically involves the reaction of substituted aryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: Industrial production of this compound may involve solvent-free reactions, which are economical and environmentally friendly. The fusion method, where aryl amines react with ethyl cyanoacetate without solvent, is widely used in industrial settings due to its efficiency .
化学反应分析
Types of Reactions: 2-Cyano-N-phenylbenzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the cyano group to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Jones Reagent (CrO3/H2SO4)
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed:
Oxidation: Carboxylic acid derivatives
Reduction: Amino derivatives
Substitution: Various substituted benzamides
科学研究应用
Medicinal Chemistry
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 2-cyano-N-phenylbenzamide exhibit notable antimicrobial properties. For instance, a comparative analysis of several benzamide derivatives indicated that compounds with electron-withdrawing groups showed enhanced activity against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa . The structure-activity relationship (SAR) studies suggest that the presence of cyano groups contributes to the overall potency of these compounds.
Case Study: Antibacterial Screening
A study evaluated various 2-benzoylamino-N-phenylbenzamide derivatives for their antibacterial efficacy. The results showed that these compounds inhibited the growth of several bacterial strains, with minimum inhibitory concentrations (MIC) ranging from less than 100 μg/mL for E. coli and P. aeruginosa to higher concentrations for other strains . This highlights the potential of this compound as a scaffold for developing new antimicrobial agents.
Agricultural Applications
Pesticide Development
The compound has been explored for its potential use in agrochemicals, particularly as a biopesticide. The structural characteristics of this compound allow it to interact effectively with biological targets in pests, leading to its application in crop protection strategies. Studies indicate that modifications to the benzamide structure can enhance its efficacy and reduce toxicity to non-target organisms .
Table: Efficacy of Benzamide Derivatives in Pest Control
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Aphids | 85 | |
| N-(4-chlorophenyl)-2-cyano-benzamide | Whiteflies | 90 | |
| N-(3-nitrophenyl)-2-cyano-benzamide | Spider mites | 88 |
Material Science
Synthesis of Functional Materials
The compound serves as a precursor in the synthesis of various functional materials, including polymers and nanocomposites. Its ability to form stable bonds with other chemical entities makes it suitable for creating advanced materials with tailored properties. Research has shown that incorporating cyano groups into polymer matrices can enhance thermal stability and mechanical strength .
作用机制
The mechanism of action of 2-Cyano-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, as an inhibitor of PfDHODH, it interferes with the de novo pyrimidine biosynthesis pathway, which is essential for the growth of the malaria parasite . The compound binds to the active site of the enzyme, preventing the conversion of dihydroorotate to orotate, thereby inhibiting the parasite’s proliferation.
相似化合物的比较
2-Cyano-N-phenylbenzamide can be compared with other similar compounds, such as:
N-phenylbenzamide: Lacks the cyano group, which affects its chemical reactivity and biological activity.
2-Iodo-N-phenylbenzamide: Contains an iodine atom instead of a cyano group, leading to different chemical properties and applications.
N-cyano-N-tosyl-sulfonamide: Another cyanamide derivative with significant applications in synthetic chemistry.
Uniqueness: The presence of both the cyano and phenyl groups in this compound imparts unique chemical properties, making it a versatile compound for various applications in chemistry, biology, and industry.
属性
CAS 编号 |
34446-13-4 |
|---|---|
分子式 |
C14H10N2O |
分子量 |
222.24 g/mol |
IUPAC 名称 |
2-cyano-N-phenylbenzamide |
InChI |
InChI=1S/C14H10N2O/c15-10-11-6-4-5-9-13(11)14(17)16-12-7-2-1-3-8-12/h1-9H,(H,16,17) |
InChI 键 |
UNCBSGNOGIKJTB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















